3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-ethoxybenzylidene)propanehydrazide
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Overview
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide typically involves a multi-step process. One common approach is the condensation reaction between 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanehydrazide and 2-ethoxybenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanol
- Tris((1H-benzo[d][1,2,3]triazol-1-yl)methyl)amine
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acids
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(2-ethoxybenzylidene)propanehydrazide is unique due to its specific combination of a benzo[d][1,2,3]triazole core with an ethoxybenzylidene moiety. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals .
Properties
CAS No. |
478305-59-8 |
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Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-17-10-6-3-7-14(17)13-19-21-18(24)11-12-23-16-9-5-4-8-15(16)20-22-23/h3-10,13H,2,11-12H2,1H3,(H,21,24)/b19-13+ |
InChI Key |
MCOUQKKYQJZNHT-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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